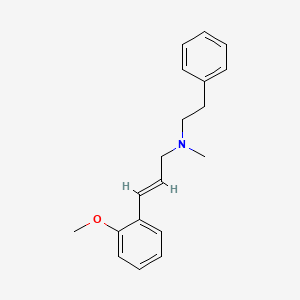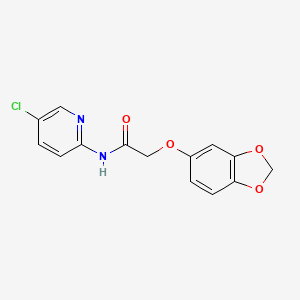
3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine, also known as MPA, is a research chemical that belongs to the class of phenylethylamines. It is a selective agonist of the μ-opioid receptor and has been studied for its potential use in pain management and addiction treatment.
作用机制
3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine is a selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is involved in pain sensation, reward, and addiction. Activation of the μ-opioid receptor by 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine results in the inhibition of neurotransmitter release, which leads to analgesia and a reduction in drug craving and withdrawal symptoms.
Biochemical and Physiological Effects:
3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine has been shown to have a number of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and decreased gastrointestinal motility. It has also been shown to have effects on the immune system, including modulation of cytokine production and inhibition of leukocyte migration.
实验室实验的优点和局限性
One advantage of using 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine in lab experiments is its selectivity for the μ-opioid receptor, which allows for more precise targeting of this receptor compared to other opioid agonists. However, one limitation is that 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine is a relatively new research chemical, and there is still limited information available about its pharmacological properties and potential side effects.
未来方向
There are a number of future directions for research on 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine, including further studies on its pharmacological properties, potential side effects, and optimal dosing regimens. Additionally, there is a need for more research on the potential use of 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine in treating opioid addiction, as well as its potential use in other areas of medicine, such as cancer pain management and anesthesia. Finally, there is a need for further research on the synthesis and purification of 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine, as well as its potential use as a starting material for the synthesis of other novel compounds.
合成方法
3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine can be synthesized using a variety of methods, including reductive amination, condensation, and Grignard reactions. One common method involves the condensation of 2-methoxyphenylacetonitrile with N-methyl-2-phenylethylamine in the presence of a reducing agent such as lithium aluminum hydride. This results in the formation of 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine as a white crystalline solid.
科学研究应用
3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine has been studied for its potential use in pain management and addiction treatment. It has been shown to have analgesic effects in animal models of acute and chronic pain, as well as in human clinical trials. 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propen-1-amine has also been studied for its potential use in treating opioid addiction, as it has been shown to reduce withdrawal symptoms and craving in animal models of opioid dependence.
属性
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-20(16-14-17-9-4-3-5-10-17)15-8-12-18-11-6-7-13-19(18)21-2/h3-13H,14-16H2,1-2H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAKSDPNSJXBHK-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CC=CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCC1=CC=CC=C1)C/C=C/C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)-2-furamide](/img/structure/B5440581.png)
![2-(4-nitrophenyl)-N'-[(4-phenylbutanoyl)oxy]ethanimidamide](/img/structure/B5440589.png)
![N-{2-[methyl(methylsulfonyl)amino]ethyl}-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide](/img/structure/B5440595.png)
![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-ethylpiperidin-3-ol](/img/structure/B5440597.png)
![1-{6-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-3-pyridinyl}ethanone](/img/structure/B5440602.png)
![3-(3-chlorophenyl)-7-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5440605.png)
![N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-3-methoxypyridine-2-carboxamide](/img/structure/B5440614.png)
![(1R,9aR)-1-{[2-(4-methoxy-6-methyl-2-pyrimidinyl)phenoxy]methyl}octahydro-2H-quinolizine](/img/structure/B5440622.png)

![2-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-4-quinolinecarboxylic acid](/img/structure/B5440642.png)
![1-(6-aminopyrimidin-4-yl)-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid](/img/structure/B5440645.png)

![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5440665.png)
